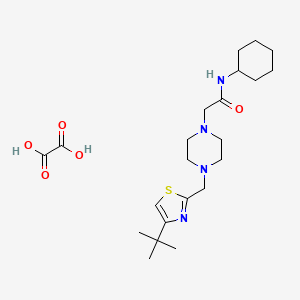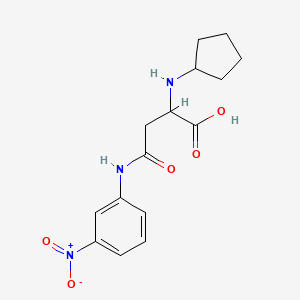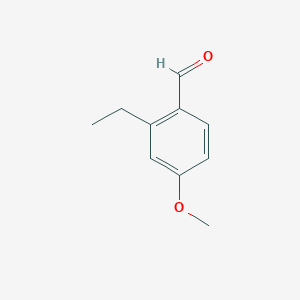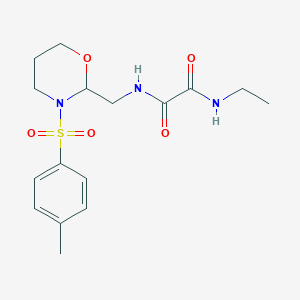![molecular formula C16H20N2O4S B2825208 (3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(thiophen-2-yl)methanone CAS No. 1286718-82-8](/img/structure/B2825208.png)
(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1,4-Dioxa-8-azaspiro[4.5]decane” is a chemical compound used in organic synthesis . It has a molar mass of 143.18 g/mol .
Synthesis Analysis
The synthesis of “1,4-Dioxa-8-azaspiro[4.5]decane” has been reported in the literature, but the specific methods and conditions may vary depending on the desired product .Molecular Structure Analysis
The molecular structure of “1,4-Dioxa-8-azaspiro[4.5]decane” consists of a spirocyclic ring system containing oxygen and nitrogen atoms .Chemical Reactions Analysis
The specific chemical reactions involving “1,4-Dioxa-8-azaspiro[4.5]decane” would depend on the reaction conditions and the other reactants present .Physical And Chemical Properties Analysis
“1,4-Dioxa-8-azaspiro[4.5]decane” is a liquid at room temperature with a boiling point of 108 - 110 °C and a density of 1.117 g/cm3 . It has a refractive index of 1.4819 .Scientific Research Applications
Innovative Scaffolds for Drug Discovery
One application of compounds with complex structures, similar to the one , is in the development of new scaffolds for drug discovery. For example, the synthesis of 6-azaspiro[4.3]alkanes has been demonstrated as an innovative approach to creating new scaffolds for drug development. These compounds are synthesized from four-membered-ring ketones, such as cyclobutanone, through key transformations involving electron-deficient exocyclic alkenes and an in-situ generated N-benzylazomethine ylide. This method presents a novel strategy for generating diverse molecular frameworks potentially applicable in medicinal chemistry and drug discovery efforts (Bohdan A. Chalyk et al., 2017).
Metabolic Studies and Drug Candidate Development
Another area of application involves metabolic studies of drug candidates. For instance, AZD1979, a compound featuring a spiro-azetidine structure, was designed as a melanin-concentrating hormone receptor 1 antagonist for obesity treatment. Studies revealed its metabolism in human hepatocytes leads to the formation of several glutathione-related metabolites, highlighting the metabolic pathways and potential safety profiles of such compounds. This research provides insights into the glutathione S-transferase–catalyzed formation of metabolites, indicating the compound's metabolic stability and potential therapeutic utility (Xue-Qing Li et al., 2019).
Synthesis and Biological Evaluation
The synthesis and evaluation of derivatives of structurally complex compounds for biological activities represent another significant application. For instance, the synthesis of specific methanone derivatives has been explored for their antimicrobial activity, indicating the potential for these compounds to serve as leads in the development of new antimicrobial agents. Such studies exemplify the broad applicability of complex organic molecules in searching for novel therapeutic agents (Parthiv K. Chaudhari, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[1-(thiophene-2-carbonyl)azetidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c19-14(17-5-3-16(4-6-17)21-7-8-22-16)12-10-18(11-12)15(20)13-2-1-9-23-13/h1-2,9,12H,3-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBXCTPAWSWYKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3CN(C3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,6-dichlorophenyl)-5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2825127.png)

![(E)-3-(3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acryloyl)-6-chloro-4-phenylquinolin-2(1H)-one](/img/structure/B2825129.png)



![[2-(3,4-Dimethoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2825134.png)

![rel-(4aS,7aR)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylic acid](/img/structure/B2825136.png)




